tetrahydro-2H-pyran-3-carbonitrile
Overview
Description
Tetrahydro-2H-pyran-3-carbonitrile is a heterocyclic compound featuring a six-membered ring with one oxygen atom and a nitrile group attached to the third carbon
Mechanism of Action
Target of Action
Tetrahydro-2H-pyran-3-carbonitrile is a complex organic compound that is part of the pyran family Pyran derivatives are known to exhibit a broad spectrum of biological and pharmaceutical properties, including anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, and more .
Mode of Action
It is synthesized via a multicomponent reaction (mcr) approach, which involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This synthesis process could potentially influence its interaction with its targets and the resulting changes.
Biochemical Pathways
Pyran derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological and pharmaceutical properties .
Pharmacokinetics
Most of the synthesized compounds in the pyran family are predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Given the wide range of biological and pharmaceutical properties of pyran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
The synthesis of pyran derivatives via the mcr approach is known to be influenced by various factors such as the type of catalyst used, reaction times, and reaction conditions . These factors could potentially influence the action and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and scalable catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Tetrahydro-2H-pyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but contains an amino group, leading to different reactivity and applications.
2H-Chromenes: These compounds have a fused aromatic ring, providing greater stability and a broader spectrum of biological activities
Properties
IUPAC Name |
oxane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVMGVIXGCIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718608 | |
Record name | Oxane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-26-6 | |
Record name | Oxane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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